molecular formula C10H17N3 B12329445 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine

Cat. No.: B12329445
M. Wt: 179.26 g/mol
InChI Key: ZTSPCCAEFYEOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a 2-methylpropyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Cyclopropanation: The cyclopropane ring can be formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
  • 3-cyclopropyl-1-methylpyrazol-5-amine
  • 2-bromo-N-(pyrazol-5-yl)benzenesulfonamide

Uniqueness

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11/h3-4,7-9H,5-6,11H2,1-2H3

InChI Key

ZTSPCCAEFYEOOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CC2N

Origin of Product

United States

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